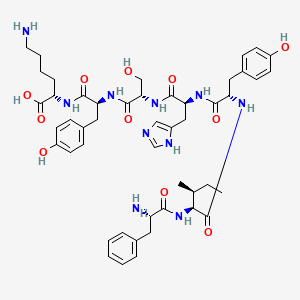
H-Phe-ile-tyr-his-ser-tyr-lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Phe-ile-tyr-his-ser-tyr-lys-OH is a heptapeptide composed of the amino acids phenylalanine, isoleucine, tyrosine, histidine, serine, tyrosine, and lysine. This peptide has been studied for its potential effects on learning and memory processes, as well as its ability to modulate certain behavioral responses in animal models .
準備方法
The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .
化学反応の分析
H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: The peptide serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of peptides in cellular signaling and regulation.
Industry: The peptide can be used in the development of peptide-based therapeutics and diagnostic tools.
作用機序
The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
類似化合物との比較
H-Phe-ile-tyr-his-ser-tyr-lys-OH can be compared to other peptides with similar structures and functions, such as:
This compound: This peptide has a similar amino acid sequence but may differ in specific residues or modifications.
This compound: Another peptide with a similar structure, but with variations in the sequence that may alter its biological activity.
The uniqueness of this compound lies in its specific sequence and the resulting biological effects, which distinguish it from other peptides with similar compositions .
特性
CAS番号 |
78107-95-6 |
|---|---|
分子式 |
C48H64N10O11 |
分子量 |
957.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChIキー |
UGNHRSCFXDKXMM-KOOAXUMWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


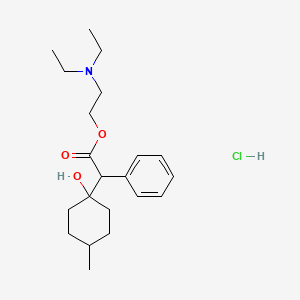
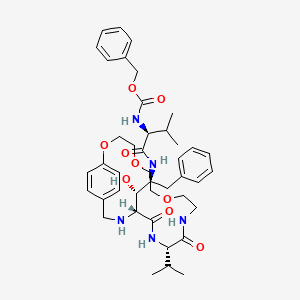
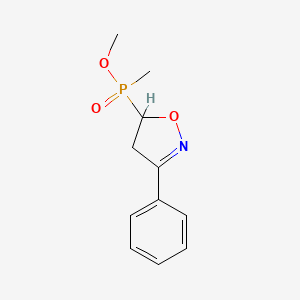


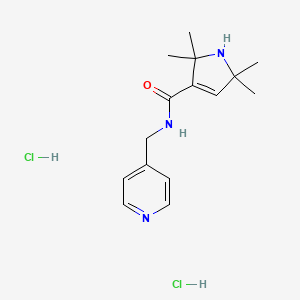

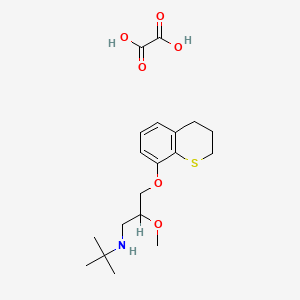

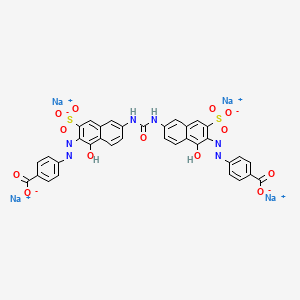

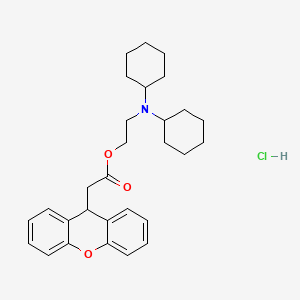
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)

